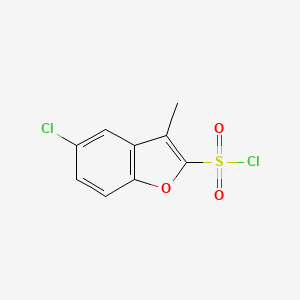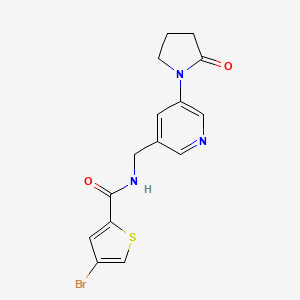
4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and related compounds is in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical chemistry for the development of new drugs. These compounds serve as key intermediates in constructing complex molecular architectures, such as pyrrolidinones, pyridines, and thiophene derivatives. For instance, radical cyclization techniques have been employed to synthesize pyrrolidinones, a class of compounds with significant biological activities, demonstrating the utility of bromo-substituted amides in constructing complex heterocycles efficiently at room temperature (Brennan, Pattenden, & Rescourio, 2003; Clark, Dell, Ellard, Hunt, & McDonagh, 1999).
Antimicrobial Activity
Another significant area of research involving these compounds is in the exploration of their antimicrobial properties. For example, novel thiophene derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These studies highlight the relevance of such compounds in addressing the need for new antimicrobial agents in the face of rising antibiotic resistance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Photostabilization of Polymers
Compounds related to this compound have also found applications in material science, particularly in the photostabilization of polymers. New thiophene derivatives have been shown to effectively reduce the level of photodegradation in poly(vinyl chloride) (PVC), suggesting their utility as photostabilizers to extend the life of PVC products under UV exposure (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Computational Chemistry and Nonlinear Optical Properties
Furthermore, the synthesis and characterization of pyrazole-thiophene-based amide derivatives have been explored, with a focus on understanding their structural features through computational applications. These studies have provided insights into the electronic structure, non-linear optical (NLO) properties, and chemical reactivity descriptors of these compounds, indicating potential applications in materials science and electronic devices (Kanwal et al., 2022).
Propriétés
IUPAC Name |
4-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-5-13(22-9-11)15(21)18-7-10-4-12(8-17-6-10)19-3-1-2-14(19)20/h4-6,8-9H,1-3,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOAARJIMBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

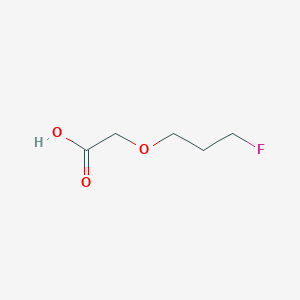
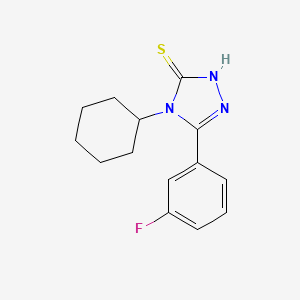
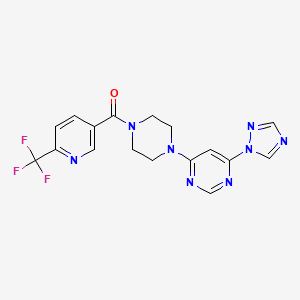
![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)
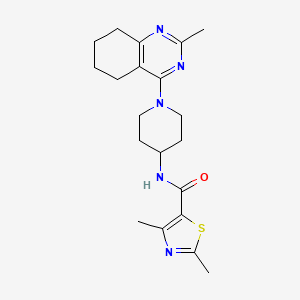
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)


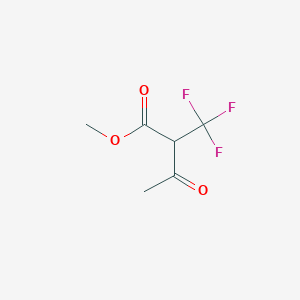

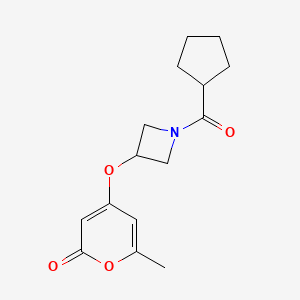
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
